molecular formula C7H8BrNOS B8119952 4-bromo-N,N-dimethylthiophene-3-carboxamide

4-bromo-N,N-dimethylthiophene-3-carboxamide

Cat. No.: B8119952
M. Wt: 234.12 g/mol
InChI Key: CJPUSPJADBATJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N,N-dimethylthiophene-3-carboxamide is a chemical compound with the molecular formula C7H8BrNOS and a molecular weight of 234.12 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position and a dimethylcarboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-dimethylthiophene-3-carboxamide typically involves the bromination of N,N-dimethylthiophene-3-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.

    Oxidation and Reduction: Oxidation can yield sulfoxides or sulfones, while reduction can lead to dihydrothiophenes.

    Coupling Reactions: Coupling with aryl or alkyl boronic acids forms biaryl or alkyl-aryl thiophene derivatives.

Scientific Research Applications

4-bromo-N,N-dimethylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N,N-dimethylthiophene-3-carboxamide depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N,N-dimethylbenzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    4-bromo-N,N-dimethylfuran-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-chloro-N,N-dimethylthiophene-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-N,N-dimethylthiophene-3-carboxamide is unique due to the presence of both a bromine atom and a dimethylcarboxamide group on the thiophene ring. This combination imparts specific electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

4-bromo-N,N-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-9(2)7(10)5-3-11-4-6(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPUSPJADBATJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.